![molecular formula C18H20N4O B5764095 3-methyl-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]butanamide](/img/structure/B5764095.png)
3-methyl-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]butanamide
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Overview
Description
3-methyl-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]butanamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzotriazole moiety, which imparts specific chemical and physical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzotriazole Intermediate: The synthesis begins with the preparation of the benzotriazole intermediate. This is achieved by reacting o-phenylenediamine with nitrous acid to form the benzotriazole ring.
Substitution Reaction: The benzotriazole intermediate is then subjected to a substitution reaction with 4-methylphenylamine to introduce the 4-methylphenyl group at the 2-position of the benzotriazole ring.
Amidation: The final step involves the amidation of the substituted benzotriazole with 3-methylbutanoyl chloride to form the desired compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The benzotriazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methyl-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]butanamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-butyryl-4-amino-3-methyl-methyl benzoate: A compound with a similar structure but different functional groups.
2-Ethyl-N-methyl-N-(3-methylphenyl)butanamide: Another compound with a similar core structure but different substituents.
Uniqueness
3-methyl-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]butanamide is unique due to the presence of the benzotriazole moiety, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
3-methyl-N-[2-(4-methylphenyl)benzotriazol-5-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-12(2)10-18(23)19-14-6-9-16-17(11-14)21-22(20-16)15-7-4-13(3)5-8-15/h4-9,11-12H,10H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCYUFUYUPJWIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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